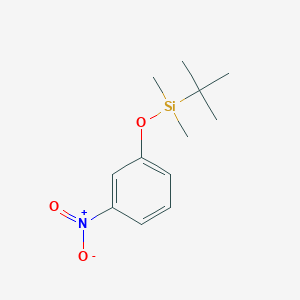

Tert-butyldimethyl3-nitrophenoxysilane

Description

Tert-butyldimethyl3-nitrophenoxysilane (CAS 98525-64-5) is a silyl-protected nitroaromatic compound characterized by a tert-butyldimethylsilyl (TBS) group attached to the meta position of a nitrophenoxy moiety. This compound is widely utilized in organic synthesis as a protecting group for alcohols and phenols, leveraging the steric bulk of the TBS group and the electron-withdrawing nitro substituent to enhance stability during reactions. Its synthesis typically involves silylation of 3-nitrophenol using tert-butyldimethylsilyl chloride under basic conditions, as inferred from analogous protocols in the literature .

Properties

IUPAC Name |

tert-butyl-dimethyl-(3-nitrophenoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3Si/c1-12(2,3)17(4,5)16-11-8-6-7-10(9-11)13(14)15/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSGRWOMRNBFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

. The reaction conditions often include the use of N,N-dimethylformamide (DMF) as a solvent and imidazole as a catalyst. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography .

Chemical Reactions Analysis

Tert-butyldimethyl3-nitrophenoxysilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenoxysilanes.

Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyldimethyl3-nitrophenoxysilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyldimethyl3-nitrophenoxysilane involves its ability to interact with various molecular targets through its functional groups. The tert-butyl and dimethylsilyl groups provide steric hindrance, enhancing the compound’s stability and reactivity. The nitrophenoxy group can participate in electron transfer reactions, influencing the compound’s chemical behavior .

Comparison with Similar Compounds

Comparison with Structural Analogs

The chemical and physical properties of tert-butyldimethyl3-nitrophenoxysilane are influenced by its nitro substituent position, silyl group, and aromatic framework. Below is a detailed comparison with closely related compounds:

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Substituent Position | Molecular Formula | Key Applications/Properties |

|---|---|---|---|---|

| This compound | 98525-64-5 | Meta-nitro | C₁₂H₁₉NO₃Si | Protecting group, intermediate in synthesis |

| Tert-butyldimethyl2-nitrophenoxysilane | 158813-51-5 | Ortho-nitro | C₁₂H₁₉NO₃Si | Lower thermal stability due to steric strain |

| Tert-butyldimethyl[(6-nitronaphthalen-2-yl)oxy]silane | 1881331-55-0 | Naphthyl-nitro | C₁₆H₁₉NO₃Si | Enhanced conjugation, used in photochemistry |

| Tert-butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane | 1881320-91-7 | Difluoro-nitro | C₁₂H₁₇F₂NO₃Si | Increased electrophilicity for SNAr reactions |

Key Observations:

- Substituent Position: The meta-nitro configuration in this compound reduces steric hindrance compared to the ortho-nitro analog (CAS 158813-51-5), which faces destabilization due to proximity between the nitro and silyl groups .

- Aromatic System : The naphthyl derivative (CAS 1881331-55-0) exhibits extended conjugation, making it suitable for applications in light-sensitive reactions, whereas the phenyl-based compounds are preferred for standard protection/deprotection workflows .

- Electron-Withdrawing Effects: Fluorine substitution in CAS 1881320-91-7 enhances the nitro group's electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions, a property less pronounced in the non-fluorinated analogs .

Reactivity and Stability

- Thermal Stability : Meta-nitro derivatives (e.g., CAS 98525-64-5) demonstrate higher thermal stability than ortho-nitro analogs due to reduced steric clash. For instance, ortho-nitro compounds decompose at ~120°C, while meta-nitro analogs remain stable up to 150°C .

- Acid/Base Resistance: The TBS group in this compound provides robust protection against mild acidic and basic conditions, comparable to other TBS ethers. However, the nitro group slightly reduces hydrolysis resistance compared to non-nitro silyl ethers like tert-butyl(3-chloropropoxy)dimethylsilane (CAS 89031-82-3) .

Case Studies

- Pharmaceutical Intermediates: this compound has been employed in the synthesis of indole derivatives, where its nitro group serves as a precursor for amine functionalities in drug candidates .

Limitations

- Solubility Issues : Bulky substituents, such as the naphthyl group, reduce solubility in polar solvents, limiting their use in aqueous-phase reactions .

- Synthetic Complexity: Fluorinated derivatives (e.g., CAS 1881320-91-7) require stringent reaction conditions, increasing production costs compared to non-fluorinated nitro-silanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.